molecular formula C28H42O3 B1665868 Axinylsterol CAS No. 151606-24-5

Axinylsterol

Cat. No. B1665868
M. Wt: 426.6 g/mol
InChI Key: MSFASZXZLNRTBR-KGHQQZOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Axinylsterol is a biochemical.

Scientific Research Applications

  • Drug Discovery and Development : Drug research, including the discovery of new compounds such as Axinylsterol, often involves understanding molecular biology and genomic sciences. This area has seen significant advancements due to the rise of recombinant proteins and monoclonal antibodies, enriching therapeutic options (Drews, 2000).

  • PET in Drug Research : Positron Emission Tomography (PET) is increasingly used to assess the pharmacokinetic and pharmacodynamic properties of drugs. This approach is valuable in both human and animal studies and can provide insights into effective doses, duration of drug action, and potential interactions (Fowler et al., 1999).

  • Limitations of Animal Studies in Predicting Toxicity : It's important to consider the limitations of animal studies in drug research, as they may not always accurately predict human toxicity. This highlights the need for alternative research methods and a more nuanced approach to drug development (Norman, 2019).

  • Ethics of Animal Research : Ethical considerations are a significant part of drug research. The debate on the use of animals in scientific and medical research underscores the need for responsible and humane research practices (Festing & Wilkinson, 2007).

  • Translational Research and Personalized Medicine : The path to personalized medicine, which could be relevant to specific applications of Axinylsterol, involves the application of basic scientific findings to clinical practice. This is a key aspect of translational research, driving progress in patient care (Hamburg & Collins, 2010).

properties

CAS RN

151606-24-5

Product Name

Axinylsterol

Molecular Formula

C28H42O3

Molecular Weight

426.6 g/mol

IUPAC Name

(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(2R,3E,5S)-5,6-dimethylhepta-3,6-dien-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol

InChI

InChI=1S/C28H42O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,15-16,19-24,29H,1,9-14,17H2,2-6H3/b8-7+/t19-,20+,21-,22+,23+,24+,25+,26+,27+,28-/m0/s1

InChI Key

MSFASZXZLNRTBR-KGHQQZOUSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(=C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C

SMILES

CC(C=CC(C)C(=C)C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)O)C)OO4)C

Canonical SMILES

CC(C=CC(C)C(=C)C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)O)C)OO4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5,8-epidioxyergosta-6,22,25-trien-3-ol
axinylsterol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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